
Pentacene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacene-2,3-diol is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
Pentacene-2,3-diol can be synthesized through several methods. One common approach involves the hydroxylation of pentacene. This process typically uses strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 3 positions of the pentacene molecule. Another method involves the use of dihydropentacene intermediates, which are subsequently oxidized to form the diol.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Pentacene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropentacene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of pentacenequinone.
Reduction: Formation of dihydropentacene derivatives.
Substitution: Formation of various substituted pentacene derivatives.
科学的研究の応用
Pentacene-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pentacene derivatives.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as OFETs and OLEDs, due to its excellent semiconducting properties.
作用機序
The mechanism of action of pentacene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport, making it an effective material for use in semiconducting devices.
類似化合物との比較
Similar Compounds
Pentacene: The parent compound, known for its high charge carrier mobility and use in organic electronics.
Tetracene: A smaller acene with four fused benzene rings, also used in organic electronics.
Anthracene: Consists of three fused benzene rings and is used in various chemical applications.
Uniqueness
Pentacene-2,3-diol is unique due to the presence of hydroxyl groups, which enhance its solubility and reactivity compared to its parent compound, pentacene
特性
CAS番号 |
865648-22-2 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC名 |
pentacene-2,3-diol |
InChI |
InChI=1S/C22H14O2/c23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)24/h1-12,23-24H |
InChIキー |
OZQYWGSTULXKMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C=C5C=C(C(=CC5=CC4=CC3=CC2=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
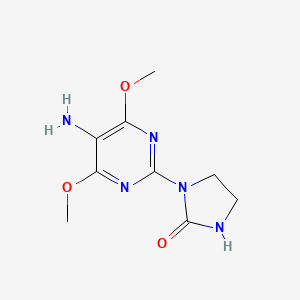
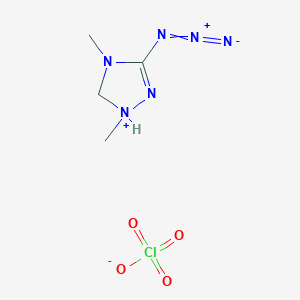
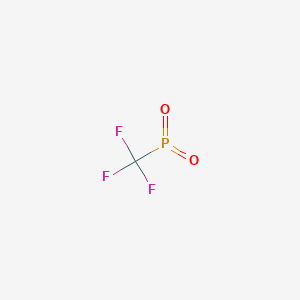
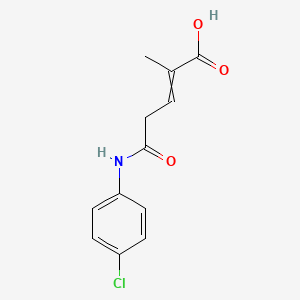
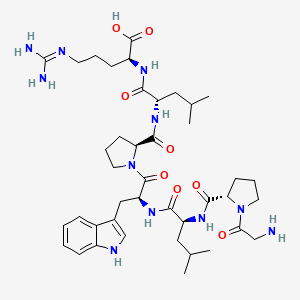
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
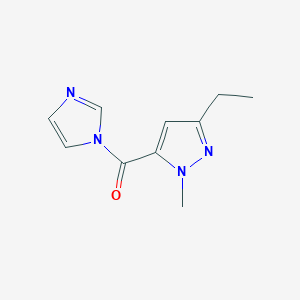
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
![{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202625.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
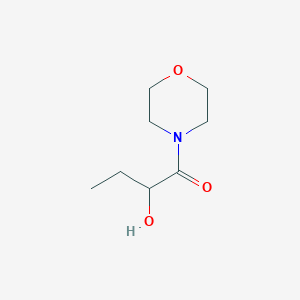
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
